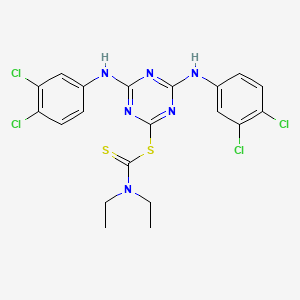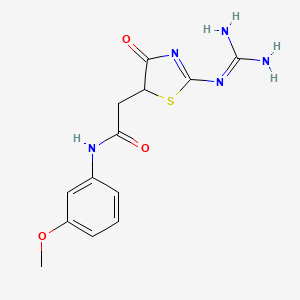![molecular formula C18H18N2O2S B11034094 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11034094.png)
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound featuring a benzazepine core structure. Benzazepines are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound is notable for its unique structural features, including a hydroxy group and a sulfanyl linkage, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
-
Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-benzylaniline derivative. This step often requires the use of strong bases like lithium diisopropylamide (LDA) and subsequent cyclization under controlled conditions .
-
Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzazepine intermediate with a thiol reagent under basic conditions to form the sulfanyl linkage .
-
Acetylation: : The final step involves acetylation of the amine group with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Reduction: : The compound can be reduced to remove the hydroxy group or to reduce the benzazepine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like NaI in acetone.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Reduced benzazepine derivatives.
Substitution: Various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, benzazepine derivatives have shown promise in various therapeutic areas, including cardiovascular diseases, rheumatoid arthritis, and antibacterial activity . This compound, with its specific functional groups, may exhibit similar biological activities.
Medicine
In medicine, derivatives of benzazepines are being explored for their potential as therapeutic agents. The hydroxy and sulfanyl groups in this compound may enhance its pharmacological properties, making it a candidate for drug development .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, potentially affecting protein function . The benzazepine core may interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: Lacks the hydroxy and sulfanyl groups, making it less reactive.
2-Benzazepine: Similar core structure but different functional groups.
3-Benzazepine: Another isomer with different substitution patterns.
Uniqueness
The presence of both hydroxy and sulfanyl groups in 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide makes it unique among benzazepine derivatives. These functional groups enhance its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N2O2S/c21-17(19-14-7-2-1-3-8-14)12-23-16-11-10-13-6-4-5-9-15(13)20-18(16)22/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |
InChI Key |
REBXLCXXRHLCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11034023.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11034036.png)
![9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11034039.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11034042.png)
![(5,7-dimethyl-4,6-dioxo-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl) propanoate](/img/structure/B11034045.png)
![4-methyl-N-[1-{[2-(4-methylpiperidin-1-yl)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]cyclohexanecarboxamide](/img/structure/B11034056.png)
![N-(2-oxo-2-{[2-(thiophen-2-yl)ethyl]amino}ethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11034058.png)
![2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11034066.png)
![8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034080.png)
![6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11034084.png)
![N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B11034088.png)

